(S)-2-Amino-3-(methylamino)propanoic acid dihydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for the compound is (S)-2-amino-3-(methylamino)propanoic acid dihydrochloride . This nomenclature reflects its structural features:
- A three-carbon propanoic acid backbone substituted with amino (-NH₂) and methylamino (-NHCH₃) groups at positions 2 and 3, respectively.
- The (S) configuration at the chiral center (C2), as determined by the Cahn-Ingold-Prelog priority rules.
- The dihydrochloride salt form, indicating two hydrochloric acid molecules associated with the compound.
The structural formula is represented as:
$$ \text{C}4\text{H}{11}\text{N}2\text{O}2 \cdot 2\text{HCl} $$
with the following skeletal structure:
$$ \text{HCl} \cdot \text{H}3\text{N}^+-\text{C}(\text{CH}2\text{NHCH}_3)(\text{COO}^-)-\text{H} \cdot \text{Cl}^- $$
The carboxylate and ammonium groups form zwitterionic interactions in the free base, while the hydrochloride salt stabilizes the protonated amino groups.
CAS Registry Number and Alternative Chemical Designations
The CAS Registry Number for the hydrochloride derivative of this compound is 2480-26-4 . While the dihydrochloride form is not explicitly listed in the provided sources, its monohydrochloride counterpart shares key structural features.
Alternative designations include:
| Synonym | Source |
|---|---|
| N-Methyl-L-serine | PubChem |
| H-N-Me-Ser-OH.HCl | Chemsrc |
| Methylserine | Sigma-Aldrich |
| (S)-3-Hydroxy-2-(methylamino)propanoic acid | PubChem |
These synonyms highlight variations in salt forms (e.g., hydrochloride vs. free base) and stereochemical descriptors.
Molecular Formula and Weight Analysis
The molecular formula for the free base is C₄H₁₀N₂O₃ , with the dihydrochloride salt represented as C₄H₁₀N₂O₃ · 2HCl .
Molecular weight calculations :
- Free base :
$$
4(\text{C}) \times 12.01 + 10(\text{H}) \times 1.008 + 2(\text{N}) \times 14.01 + 3(\text{O}) \times 16.00 = 134.14 \, \text{g/mol}
$$ - Dihydrochloride salt :
$$
134.14 + 2(36.46) = 207.06 \, \text{g/mol}
$$
Experimental data for the hydrochloride salt (C₄H₉NO₃ · HCl) reports a molecular weight of 155.58 g/mol , consistent with theoretical values for the monohydrochloride form.
Stereochemical Configuration and Chiral Centers
The compound contains one chiral center at the C2 position of the propanoic acid backbone. The (S) configuration arises from the following substituent priorities:
- -NH₃⁺ (highest priority due to the protonated amino group)
- -COO⁻
- -CH₂NHCH₃
- -H
X-ray crystallography and optical rotation data ([α]D = +5° in methanol) confirm the L-serine-derived stereochemistry. The methylamino group at C3 does not introduce additional chirality due to free rotation around the C3-N bond, though steric effects may restrict conformational flexibility in solution.
Properties
IUPAC Name |
(2S)-2-amino-3-(methylamino)propanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.2ClH/c1-6-2-3(5)4(7)8;;/h3,6H,2,5H2,1H3,(H,7,8);2*1H/t3-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQXGBNMBHWGPT-QTNFYWBSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H](C(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Procedure
This method employs a Mannich reaction to construct the β-methylamino backbone. Key steps include:
-
Step 1 : Reacting 2-acetamidomalonate with N-methylbenzylamine and formaldehyde to form diethyl 2-acetamido-2-[benzyl(methylamino)methyl]malonate.
-
Step 2 : Hydrolysis of the malonate ester under alkaline conditions (e.g., NaOH/EtOH) to yield 2-acetamido-3-[benzyl(methylamino)]propionic acid.
-
Step 3 : Catalytic hydrogenation (Pd/C, H₂) to remove the benzyl group, followed by Boc protection (di-tert-butyl dicarbonate) to stabilize the amine.
-
Step 4 : Enzymatic resolution using L-acyl transaminase to ensure stereochemical purity, followed by acidic deprotection (HCl/dioxane) to yield the dihydrochloride salt.
Optimization Data
| Parameter | Condition | Outcome (Yield) | Source |
|---|---|---|---|
| Catalytic Hydrogenation | 5% Pd/C, 1 MPa H₂, 60°C | 95% deprotection | |
| Enzymatic Resolution | L-acyl transaminase, pH 8.0, 37°C | >99% ee |
Hofmann Degradation of Asparagine Derivatives
Procedure
This route starts with L-carbobenzoxy asparagine :
-
Step 1 : Hofmann degradation using iodobenzene diacetate to shorten the carbon chain, yielding 2,3-diaminopropionic acid.
-
Step 2 : Reductive amination with benzaldehyde and formaldehyde to introduce the methylamino group.
-
Step 3 : Catalytic hydrogenation (Pd/C) to remove protective groups, followed by HCl treatment to form the dihydrochloride.
Key Advantages
Phosgene-Mediated Cyclization
Synthesis from (S)-2-Amino-3-(methylamino)propionic Acid
Reaction Conditions
Asymmetric Synthesis via Chiral Auxiliaries
Use of Evans Oxazolidinones
Industrial Scalability
Comparative Analysis of Methods
| Method | Yield (%) | Purity (ee) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Mannich Reaction | 70–80 | >99% | High | Moderate |
| Hofmann Degradation | 50–60 | 95–98% | Medium | Low |
| Phosgene Cyclization | 65–70 | 99% | Low | High |
| Asymmetric Synthesis | 85–90 | >99% | High | High |
Critical Challenges and Solutions
-
Racemization Risk : Mitigated by low-temperature enzymatic steps (e.g., L-acyl transaminase).
-
Toxicity : Phosgene requires strict containment; alternatives like triphosgene are safer.
-
Byproduct Formation : Optimized hydrogenation conditions (Pd/C, controlled H₂ pressure) reduce over-reduction.
Industrial Production Protocols
Large-scale synthesis prioritizes:
-
Continuous Flow Systems : For Mannich reactions to enhance efficiency.
-
Crystallization Techniques : Anti-solvent (ethyl acetate) addition to improve dihydrochloride purity.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(methylamino)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce primary or secondary amines.
Scientific Research Applications
Neurotoxic Properties and Mechanism of Action
BMAA is classified as an excitatory amino acid that interacts with glutamate receptors in the central nervous system. Its structural similarity to glutamate allows it to act as an agonist at these receptors, which are crucial for synaptic transmission. This interaction can lead to excitotoxicity—a process where excessive stimulation of neurons results in cellular damage and death . The compound's neurotoxic effects have been linked to several neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and Parkinsonism dementia complex (PDC), particularly in populations consuming cycad plants that contain BMAA .
Neurodegenerative Disease Studies
BMAA has been extensively studied for its role in neurodegenerative diseases. Research has shown that high levels of BMAA are present in the brains of individuals with ALS and other related conditions. For instance, studies have indicated that BMAA can accumulate in the brain tissue of affected individuals, suggesting a potential biomarker for disease progression .
Bioavailability and Pharmacokinetics
Research has demonstrated that BMAA has high oral bioavailability, with studies indicating that approximately 80% of administered doses are absorbed into systemic circulation . Understanding its pharmacokinetics is crucial for assessing its effects and potential therapeutic uses.
Potential Therapeutic Uses
While primarily recognized for its neurotoxic properties, BMAA's unique biochemical characteristics have led to investigations into its potential therapeutic applications. It has been proposed as a precursor for synthesizing pharmaceuticals aimed at treating neurodegenerative diseases like Huntington's disease and Parkinson's disease .
Pharmaceutical Synthesis
BMAA serves as a precursor in the synthesis of various compounds, including:
- (S)-3-amino-1,4-dihydropyridine : A compound with potential applications in treating cardiovascular diseases.
- Neuroprotective agents : Research is ongoing to explore how derivatives of BMAA could mitigate neurotoxic effects while harnessing its unique properties .
Case Study 1: Dietary Exposure and Neurodegeneration
In a study focusing on the Chamorro people of Guam, researchers found a correlation between dietary BMAA exposure from cycad consumption and high rates of ALS-PDC. This study employed advanced chromatographic techniques to detect both free and protein-associated forms of BMAA in brain tissues from affected individuals .
| Study Focus | Findings |
|---|---|
| Dietary Exposure | High levels of BMAA linked to ALS-PDC incidence |
| Detection Methods | Advanced chromatography used for accurate quantification |
Case Study 2: Enzyme Kinetics
Another study investigated the enzyme kinetics involving BMAA, demonstrating its role as a substrate for branched-chain amino acid transaminases. This research provides insights into how BMAA might be metabolized within biological systems, further elucidating its potential impacts on health.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(methylamino)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Group Variations
(a) Aromatic Amine Derivatives
- (S)-2-Amino-3-(4-aminophenyl)propanoic Acid Dihydrochloride (CAS 139879-21-3): Structure: Features a 4-aminophenyl group at the β-position. Applications: Used in drug development as an intermediate for anticancer and antiviral agents. The aromatic amine enhances binding to hydrophobic pockets in enzymes or receptors . Safety: Classified with hazard codes H315 (skin irritation) and H319 (eye irritation), indicating moderate handling risks .
- (S)-2-Amino-3-(3-aminophenyl)propanoic Acid Dihydrochloride (CAS 908571-75-5): Structure: Substituted with a 3-aminophenyl group.
(b) Heterocyclic Derivatives
- (S)-2-Amino-3-(pyridin-4-yl)propanoic Acid Dihydrochloride: Structure: Contains a pyridine ring at the β-position. Applications: Utilized in enzyme catalysis studies and as a ligand in metal coordination chemistry. The pyridinyl group facilitates π-π stacking interactions in protein binding . Synthesis: Prepared via reaction of pyridine with L-alanine ester, followed by HCl treatment .
- (S)-2-Amino-3-(1H-imidazol-4-yl)propanoic Acid Dihydrochloride (CAS 1007-42-7): Structure: Features an imidazole ring, a heterocycle with two nitrogen atoms. Applications: Critical in studies of histidine-related pathways and metalloenzyme inhibition due to its metal-chelating ability .
(c) Alkylamine Derivatives
- (S)-2-Amino-3-(dimethylamino)propanoic Acid Dihydrochloride Monohydrate: Structure: Substituted with a dimethylamino group (-N(CH₃)₂). Applications: Increased lipophilicity compared to the methylamino analog, affecting blood-brain barrier penetration and pharmacokinetics .
Biological Activity
(S)-2-Amino-3-(methylamino)propanoic acid dihydrochloride, commonly referred to as BMAA (β-N-methylamino-L-alanine), is a synthetic amino acid that exhibits significant biological activity, particularly as a neurotoxin. Its structural similarity to glutamate allows it to interact with glutamate receptors in the central nervous system, leading to excitotoxic effects that have been implicated in various neurodegenerative diseases.
- Molecular Formula : C₄H₈Cl₂N₂O₂
- Molecular Weight : Approximately 154.595 g/mol
- CAS Number : 7554-90-7
BMAA acts primarily as an agonist at glutamate receptors, which are crucial for synaptic transmission. This interaction can lead to:
- Excitotoxicity : Excessive activation of glutamate receptors can cause neuronal damage and cell death.
- Neurodegenerative Implications : BMAA has been linked to conditions such as amyotrophic lateral sclerosis (ALS) and parkinsonism-dementia complex, particularly in populations with high dietary exposure through cycad consumption .
Neurotoxicity
BMAA's neurotoxic effects are attributed to its ability to mimic glutamate, leading to overstimulation of neurons. Research indicates that:
- Excitotoxicity Mechanisms : Studies have shown that BMAA can induce neuronal cell death via calcium influx and oxidative stress pathways.
- Case Studies : Epidemiological studies in the western Pacific region have suggested a correlation between BMAA exposure and increased rates of ALS-PD .
Bioavailability Studies
Research on the bioavailability of BMAA has demonstrated that:
- Approximately 80% of orally administered BMAA is absorbed into systemic circulation, indicating high bioavailability .
- This suggests that dietary intake can significantly impact the levels of BMAA in the body, raising concerns about its safety in food sources like cycad seeds.
Comparative Analysis with Similar Compounds
To understand the unique properties of BMAA, it is useful to compare it with other excitatory amino acids:
| Compound Name | CAS Number | Key Characteristics |
|---|---|---|
| Glutamate | 56-86-0 | Primary excitatory neurotransmitter |
| (S)-2-Amino-3-hydroxybutyric acid | 503-60-2 | Neuroprotective agent |
| 2-Amino-4-methylthio-butyric acid | 3351-36-8 | Involved in metabolic processes |
BMAA stands out due to its pronounced neurotoxic properties linked to excitatory neurotransmission, differentiating it from other amino acids that may not exhibit such effects on neuronal health.
Research Findings and Case Studies
Recent studies have focused on the implications of BMAA in neurodegenerative diseases:
- Epidemiological Evidence : High incidences of ALS-PD in populations consuming cycads have prompted investigations into BMAA as a contributing factor.
- Experimental Models : Animal models exposed to BMAA have shown significant neurodegeneration and behavioral changes consistent with excitotoxic damage.
Q & A
Q. What synthetic routes are recommended for (S)-2-Amino-3-(methylamino)propanoic acid dihydrochloride, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Protection of the α-amino group in L-serine or L-alanine using Boc anhydride to prevent undesired side reactions .
- Step 2 : Introduction of the methylamino group via nucleophilic substitution, where methylamine reacts with a halogenated intermediate (e.g., chloro or bromo derivative) under basic conditions.
- Step 3 : Deprotection of the Boc group using trifluoroacetic acid (TFA) to regenerate the free amine.
- Step 4 : Salt formation by treating the free base with hydrochloric acid in a solvent like diethyl ether to precipitate the dihydrochloride form .
Critical parameters for optimization include reaction temperature (20–25°C for substitution), solvent polarity (e.g., DMF for coupling), and stoichiometric ratios of methylamine to intermediate (1.2–1.5 equivalents).
Q. How is the stereochemical purity of the (S)-configuration validated during synthesis?
- Methodological Answer : Chiral HPLC or capillary electrophoresis with a chiral stationary phase (e.g., cyclodextrin-based columns) is used to confirm enantiomeric excess. Polarimetry can also correlate observed optical rotation with literature values for L-series amino acids. Racemization risks are minimized by avoiding harsh basic conditions (>pH 10) during substitution steps .
Q. What analytical techniques are essential for structural and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm backbone structure and substituent integration (e.g., methylamino protons at δ ~2.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H] for CHNO: expected m/z 131.082) and detects impurities.
- Elemental Analysis : Matches experimental C, H, N, Cl percentages with theoretical values (e.g., Cl% ~28% for dihydrochloride) .
Q. How does the dihydrochloride salt form influence solubility and stability compared to the free base?
- Methodological Answer : The dihydrochloride form enhances aqueous solubility (critical for biological assays) by increasing ionic interactions. Stability is improved via reduced hygroscopicity; however, prolonged exposure to >40°C or acidic pH (<2) may degrade the compound. Lyophilization is recommended for long-term storage .
Q. What distinguishes this compound from structurally similar amino acid derivatives (e.g., phenylamino or imidazolyl analogs)?
- Methodological Answer : The methylamino group imparts distinct electronic and steric effects:
- Electronically , the methyl group donates electrons via +I effect, reducing nucleophilicity compared to phenylamino derivatives.
- Sterically , the smaller methyl group allows tighter binding to compact enzyme active sites (e.g., glutamate receptors) compared to bulkier analogs .
Advanced Research Questions
Q. How can contradictory data on enzyme inhibition potency across assays be systematically resolved?
- Methodological Answer : Discrepancies may arise from:
- Assay Conditions : Variability in pH, ionic strength, or cofactors (e.g., Mg for kinases). Standardize buffers and validate via dose-response curves.
- Compound Stability : Degradation in aqueous solutions (e.g., hydrolysis of methylamino group). Use fresh stock solutions and monitor via LC-MS .
- Enzyme Isoforms : Test selectivity across isoforms using recombinant proteins (e.g., NMDA receptor subunits NR1 vs. NR2B) .
Q. What computational strategies predict the compound’s interaction with NMDA receptor subunits?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model binding to the glycine-binding site of NR1 subunits. Focus on hydrogen bonds between the amino acid backbone and receptor residues (e.g., Arg523).
- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories to assess binding free energy (MM-PBSA/GBSA methods) .
Q. How does the compound modulate amino acid metabolism pathways in neuronal cells?
- Methodological Answer :
- Isotopic Tracing : Incubate cells with -labeled compound and track incorporation into metabolites via LC-MS.
- Knockdown Studies : Use siRNA targeting suspected transporters (e.g., ASCT2) to assess uptake dependency. Observed reductions in intracellular levels would validate transport mechanisms .
Q. What reaction engineering approaches improve scalability of the synthesis?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer during substitution steps, reducing byproducts.
- Catalyst Screening : Test Pd/C or Ni catalysts for reductive amination steps to improve atom economy .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity against neurodegenerative targets?
- Methodological Answer :
- Analog Synthesis : Replace methylamino with cyclopropylamino or hydroxyethyl groups to assess steric/electronic effects.
- In Vitro Assays : Test analogs in primary neuron cultures for NMDA receptor antagonism (Ca flux assays) and neuroprotection (MTT assays under oxidative stress) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
